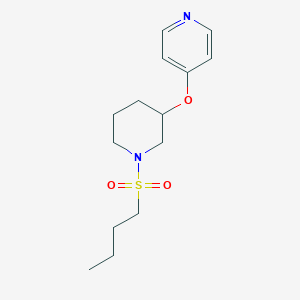

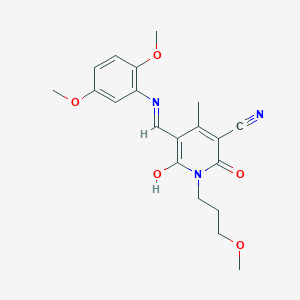

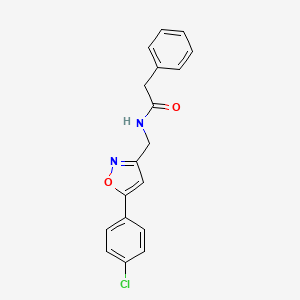

![molecular formula C14H21N3 B2603042 1-[2-(二乙氨基)乙基]-1H-吲哚-5-胺 CAS No. 689300-12-7](/img/structure/B2603042.png)

1-[2-(二乙氨基)乙基]-1H-吲哚-5-胺

描述

“1-[2-(diethylamino)ethyl]-1H-indol-5-amine” is a chemical compound with the CAS Number: 689300-12-7 . It has a molecular weight of 231.34 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for “1-[2-(diethylamino)ethyl]-1H-indol-5-amine” is 1S/C14H21N3/c1-3-16(4-2)9-10-17-8-7-12-11-13(15)5-6-14(12)17/h5-8,11H,3-4,9-10,15H2,1-2H3 . The InChI Key is MTSAYXKCMXEULK-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving “1-[2-(diethylamino)ethyl]-1H-indol-5-amine” are not available, a related compound, 4-amino-N-[2-(diethylamino)ethyl] benzamide tetraphenylborate, was synthesized through an ion-associate reaction .Physical And Chemical Properties Analysis

“1-[2-(diethylamino)ethyl]-1H-indol-5-amine” is a powder that is stored at room temperature .科学研究应用

合成和反应性

四氢吲哚的氢胺化

1-[2-(二乙氨基)乙基]-1H-吲哚-5-胺及其衍生物参与氢胺化反应,生成各种氨基衍生物。例如,1-苯基-3-(4,5,6,7-四氢-1H-吲哚-2-基)丙-2-炔-1-酮与仲二烷基胺在温和条件下发生氢胺化,得到 (2E)-3-二烷基氨基-3-(4,5,6,7-四氢-1H-吲哚-2-基)丙-2-烯-1-酮,具有显著的立体选择性和产率。该反应展示了这些化合物在合成立体化学复杂的分子中的潜力 (Sobenina 等人,2010)。

5-HT6 受体配体的胺化和磺酰化

该化合物还在潜在生物活性配体的合成中发挥作用。一项研究重点介绍了 5-溴-3-[2-(二乙氨基)乙氧基]吲哚的钯催化胺化,导致形成作为 5-HT6 受体配体而备受关注的新型吲哚衍生物。该应用表明该化合物在开发针对特定受体的治疗剂方面具有相关性 (Schwarz 等人,2008)。

抗菌活性

1-[2-(二乙氨基)乙基]-1H-吲哚-5-胺的衍生物因其抗菌特性而受到探索。由该化合物衍生的二苯磺酰二乙胺的合成及其与吲哚的反应产生了具有相当大的抗菌活性的产物,证明了该化合物在开发新的抗菌剂方面的潜力 (Essa 等人,2018)。

生物活性和药物化学

5-HT6 受体的配体

在药物化学中,1-(2-氨基乙基)-3-(芳基磺酰基)-1H-吲哚,即该化合物的衍生物,对 5-HT6 受体表现出很高的亲和力。这些化合物,特别是 N,N-二甲基-N-(2-[3-(1-萘基磺酰基)-1H-吲哚-1-基]乙基)胺,表现出显着的结合亲和力,表明它们在针对 5-HT6 受体的治疗应用中具有潜力 (Bernotas 等人,2004)。

抗癌活性

此外,该化合物与抗癌研究有关。一种衍生物,N-[2-(二乙氨基)乙基]-5-[(Z)- (5-氟-2-氧代-1H-吲哚-3-亚甲基) 甲基] − 2,4-二甲基-1H-吡咯-3-甲酰胺,已显示出抗肿瘤活性,对其构象、电子和生物活性特性进行了详细研究。这项研究强调了该化合物在开发新的抗癌药物中的相关性 (Al-Otaibi 等人,2022)。

安全和危害

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound include H302, H315, H318, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .

作用机制

Target of Action

It is known that indole derivatives, which include 1-[2-(diethylamino)ethyl]-1h-indol-5-amine, have been found to bind with high affinity to multiple receptors . This suggests that 1-[2-(diethylamino)ethyl]-1H-indol-5-amine may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-[2-(diethylamino)ethyl]-1H-indol-5-amine may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that 1-[2-(diethylamino)ethyl]-1H-indol-5-amine may impact multiple biochemical pathways.

Result of Action

Given the diverse biological activities associated with indole derivatives , it can be inferred that 1-[2-(diethylamino)ethyl]-1H-indol-5-amine may have a wide range of molecular and cellular effects.

属性

IUPAC Name |

1-[2-(diethylamino)ethyl]indol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3/c1-3-16(4-2)9-10-17-8-7-12-11-13(15)5-6-14(12)17/h5-8,11H,3-4,9-10,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSAYXKCMXEULK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C=CC2=C1C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

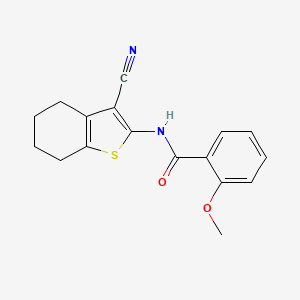

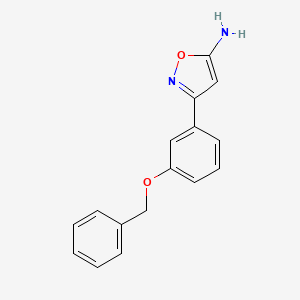

![4-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602960.png)

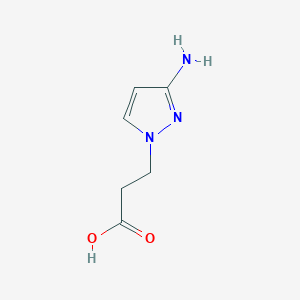

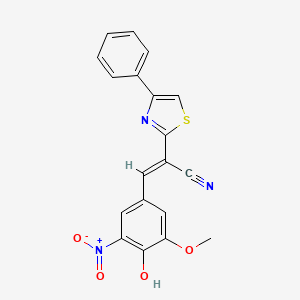

![1-(3-chloro-4-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2602962.png)

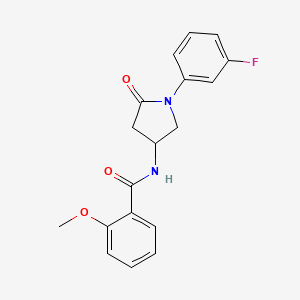

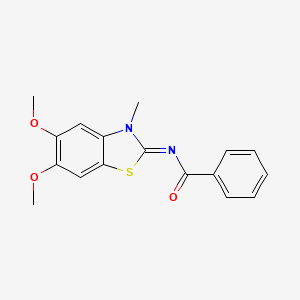

![[1,1'-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2602966.png)

![N-{3-[benzyl(methyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2602971.png)